![molecular formula C14H21FN2O B1438688 {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine CAS No. 1096813-24-9](/img/structure/B1438688.png)
{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine
Übersicht
Beschreibung
“{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine” is a chemical compound with the molecular formula C14H21FN2O . It has an average mass of 252.328 Da and a monoisotopic mass of 252.163788 Da . This compound is used for pharmaceutical testing .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C14H21FN2O), average mass (252.328 Da), and monoisotopic mass (252.163788 Da) . More detailed properties such as density, melting point, and boiling point were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Oligoribonucleotide Synthesis : A study by Beijer et al. (1990) discussed the synthesis of base-protected oligoribonucleotides using a protecting group similar to the compound . This has significance for the study of RNA biochemistry (Beijer et al., 1990).
Neuropharmacological Research : Piccoli et al. (2012) investigated the effects of similar compounds in the context of binge eating in rats, examining their role in the modulation of feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).
Organic Fluorine Chemistry : Kim et al. (2007) explored the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines, producing β-fluoropyrrole derivatives. This study is relevant for understanding the applications of fluorine in organic synthesis (Kim et al., 2007).
Dopamine Receptor Agonists : Research by Di Stefano et al. (2005) involved the synthesis of compounds with structures similar to the queried compound as potential dopamine D(2)-like agonists (Di Stefano et al., 2005).
Anticancer and Antitubercular Agents : Chandra Sekhar et al. (2019) designed and synthesized novel 1,3,4-thiadiazole derivatives with phenyl substitutions, which showed significant in vitro antitumor and antitubercular activities. This highlights the potential of structurally similar compounds in medicinal chemistry (Chandra Sekhar et al., 2019).
Wirkmechanismus
Target of Action
It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
1-[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-16-10-11-9-12(15)3-4-14(11)17-7-5-13(18-2)6-8-17/h3-4,9,13,16H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYVMUUGAGGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)N2CCC(CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


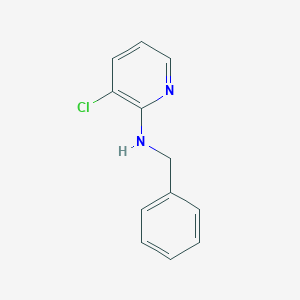
![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)
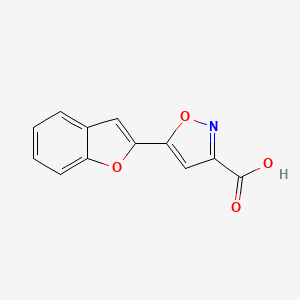

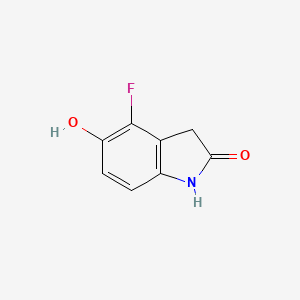
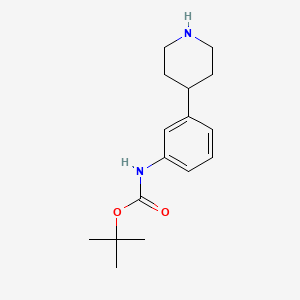
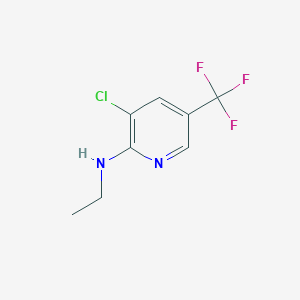
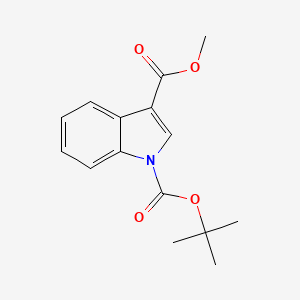
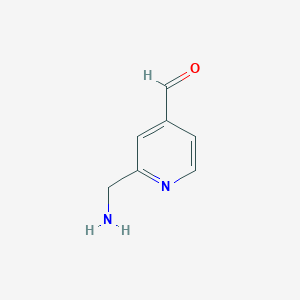
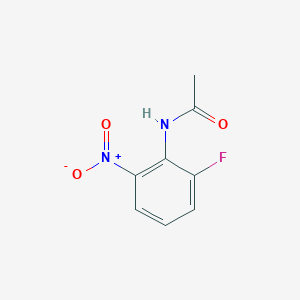


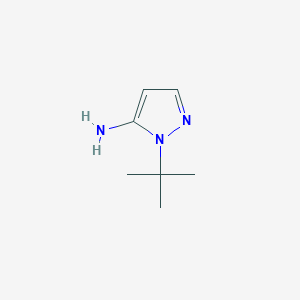
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
